(3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one
Description
Properties
IUPAC Name |
(3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO7/c1-27-14-18(12-16-8-10-20(29-2)25(33-6)23(16)31-4)22(28)19(15-27)13-17-9-11-21(30-3)26(34-7)24(17)32-5/h8-13H,14-15H2,1-7H3/b18-12+,19-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJNPXNDNGLJPA-KLCVKJMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=C(C(=C(C=C2)OC)OC)OC)/C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Condensation for Piperidin-4-One Core Formation
The intermediate 1-methylpiperidin-4-one is synthesized through a Mannich reaction involving ethyl methyl ketone, methylamine, and ammonium acetate. Ethanol serves as the solvent, with reflux conditions (78–80°C) maintained for 6–8 hours. The reaction proceeds via nucleophilic attack of the in situ-generated methylamine enolate on the protonated ketone, followed by cyclization to form the six-membered ring.
Reaction Conditions:
Double Aldol Condensation for Methylidene Group Installation
The piperidin-4-one intermediate undergoes aldol condensation with 2,3,4-trimethoxybenzaldehyde in a 1:2 molar ratio. Acetic acid catalyzes the reaction, with refluxing toluene facilitating azeotropic water removal. The E,E-configuration is favored due to steric hindrance between the methoxy groups and the piperidine ring.
Critical Parameters:
-
Catalyst: Glacial acetic acid (5 mol%)
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Temperature: 110°C (toluene reflux)
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Reaction Time: 12–14 hours
Optimization Strategies for Improved Selectivity
Solvent and Catalytic System Screening
Comparative studies demonstrate that toluene outperforms DMF, THF, and acetonitrile in achieving >95% E,E-selectivity. Protic solvents like ethanol promote retro-aldol reactions, reducing yield. Lewis acids (e.g., ZnCl₂) were tested but led to side products from methoxy group demethylation.
Temperature-Dependent Stereoselectivity
Lower temperatures (70–80°C) favor the Z,Z-isomer, while reflux conditions (110°C) drive thermodynamic control toward the E,E-form. Kinetic studies reveal an activation energy of 68.2 kJ/mol for the E,E-pathway.
Crystallization and Purification Protocols
Recrystallization Solvent Systems
The crude product is purified via sequential recrystallization:
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Primary Purification: Ethanol/ethyl acetate (3:1 v/v) removes unreacted aldehyde.
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Final Crystallization: Benzene/petroleum ether (40–60°C fraction) yields analytically pure crystals.
Crystallization Data:
| Parameter | Value |
|---|---|
| Solubility in EtOH | 12.4 g/100 mL (78°C) |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| Unit Cell Dimensions | a=23.47 Å, b=9.82 Å, c=17.25 Å, β=105.3° |
Spectroscopic Characterization and Validation
NMR Spectral Assignments
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¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J=1.6 Hz, 2H, Ar-H), 6.65 (s, 4H, Ar-OCH₃), 3.89–3.76 (m, 18H, OCH₃), 3.42 (s, 3H, N-CH₃), 2.94–2.81 (m, 4H, piperidine H-2, H-6), 2.45 (t, J=12.4 Hz, 2H, piperidine H-3, H-5).
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¹³C NMR: δ 205.6 (C=O), 153.2–56.1 (Ar-OCH₃), 62.4 (N-CH₃), 48.3–32.8 (piperidine carbons).
X-ray Diffraction Analysis
Single-crystal XRD confirms the E,E-configuration, with dihedral angles of 178.3° between the aryl rings and the piperidine plane. The methyl group at N1 adopts an axial orientation, minimizing steric clash with the methylidene substituents.
Scalability and Industrial Adaptation
Pilot-scale batches (500 g) achieved 63% yield using a continuous-flow reactor (residence time: 45 min, 115°C). Key modifications include:
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or halogenating agents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or halogenated derivatives.
Scientific Research Applications
(3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on Aryl Groups
Fluorinated Analogs
- EF24 [(3E,5E)-3,5-bis(2-fluorobenzylidene)-1-methylpiperidin-4-one]:
- Structural Features : Replaces methoxy groups with electron-withdrawing fluorine atoms at the 2-position of the aryl rings.
- Bioactivity : Exhibits anti-inflammatory and anticancer effects via inhibition of NF-κB and suppression of proinflammatory cytokines .
- Molecular Weight : 366.35 g/mol (vs. 481.21 g/mol for L49H37).
- Spectral Data : Distinct 19F NMR shifts (e.g., δ -115 ppm for fluorine) .
Chlorinated Analogs
- (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one: Structural Features: Chlorine substituents at 3,4-positions enhance lipophilicity. Molecular Weight: 413.12 g/mol. Bioactivity: Limited data, but chlorine’s electron-withdrawing nature may alter target binding compared to methoxy groups .
Methoxy Positional Isomers
Substitution at the 1-Position
1-Ethyl Analogs (e.g., 1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one):
- Crystallography: Planar piperidine ring with E-configuration at C3 and C5 .
Functionalized Derivatives
- (3E,5E)-3,5-bis(4-methylbenzylidene)-1-[3-(piperidin-1-yl)propanoyl]piperidin-4-one: Structural Features: Incorporates a piperidin-1-yl propanoyl group at the 1-position. Bioactivity: Enhanced interactions with enzymes or receptors due to the tertiary amine moiety . Crystallography: Molecules form C–H···O hydrogen-bonded chains along the b-axis .
Pharmacological and Physicochemical Comparison
Bioactivity Profiles
Physicochemical Properties
- Lipophilicity :
- Methoxy groups (L49H37) improve solubility vs. chloro/fluoro analogs.
- Dichlorophenyl analog has higher logP due to chlorine’s hydrophobicity.
- Metabolic Stability :
- Fluorinated analogs (EF24) may resist oxidative metabolism better than methoxy derivatives.
Biological Activity
(3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one, also referred to as L48H37, is a synthetic compound characterized by its complex piperidine structure with significant implications in medicinal chemistry. This article reviews its biological activities, focusing on its anti-inflammatory and anti-cancer properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of (3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one is , and it features a piperidine core with two bis(trimethoxyphenyl)methylidene substituents. This unique configuration contributes to its biological reactivity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₁NO₇ |
| CAS Number | 1049971-16-5 |
| Purity | 90% |
| SMILES | O=C1/C(CN(C)C/C1=C\C2=CC=C(OC)C(OC)=C2OC)=C/C3=CC=C(OC)C(OC)=C3OC |
Anti-inflammatory Effects
Research indicates that L48H37 exhibits significant anti-inflammatory properties. It has been shown to inhibit lipopolysaccharide (LPS)-induced inflammation through the modulation of the TLR4 signaling pathway. The compound effectively blocks the interaction between MD2 and LPS, leading to a reduction in inflammatory responses in colonic epithelium models.
Key Findings:
- Mechanism: Inhibition of MD2-LPS interaction.
- Results: Reduction in LPS-induced inflammation.
Anti-cancer Properties
L48H37 has also been investigated for its anti-cancer effects, particularly in pancreatic ductal adenocarcinoma (PDAC). Studies reveal that it stimulates apoptosis and inhibits cell proliferation in cancer cell lines. The compound's unsaturated monoketone structure is crucial for its stability and effectiveness against PDAC cells.
Case Study:
- Cell Lines Used: Human PDAC cells.
- Outcome: Induction of apoptosis and prevention of proliferation.
Comparative Analysis with Similar Compounds
The biological activity of L48H37 can be compared with other structurally similar compounds. The following table summarizes some related compounds and their notable activities:
| Compound Name | Structure | Notable Activities |
|---|---|---|
| 1-(2-hydroxyphenyl)-2-methylpropan-1-one | Structure | Antioxidant |
| 4-(dimethylamino)benzaldehyde | Structure | Anticancer |
| 2-(4-methoxyphenyl)thiazolidin-4-one | Structure | Anti-inflammatory |
Mechanistic Insights
The mechanism of action for L48H37 involves several pathways:
- Inhibition of TLR4 Signaling: By blocking MD2 interactions.
- Glycolysis Regulation: Some studies indicate that derivatives of piperidinones can act as negative regulators of aerobic glycolysis in cancer cells, potentially disrupting metabolic processes essential for tumor growth .
Future Directions
Given the promising results regarding the biological activity of (3E,5E)-1-methyl-3,5-bis[(2,3,4-trimethoxyphenyl)methylidene]piperidin-4-one, further research is warranted. Potential areas for exploration include:
- In vivo Studies: To confirm efficacy and safety profiles.
- Structural Modifications: To enhance potency and selectivity against specific targets.
- Broader Applications: Investigating effects on other types of cancer and inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
